molecular formula C7H5KN2O3 B6221871 potassium 5-acetylpyrimidine-4-carboxylate CAS No. 2088283-10-5

potassium 5-acetylpyrimidine-4-carboxylate

Cat. No. B6221871
CAS RN: 2088283-10-5
M. Wt: 204.2
InChI Key:
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Description

Potassium 5-acetylpyrimidine-4-carboxylate (APC) is a synthetic compound that has been extensively studied for its potential applications in scientific research. APC is a versatile compound that can be used in a variety of different applications, such as synthesis, drug discovery, and biochemical and physiological studies.

Scientific Research Applications

Potassium 5-acetylpyrimidine-4-carboxylate has been widely used in scientific research due to its versatility. It has been used in drug discovery studies to identify new compounds that may be effective in treating diseases. Additionally, it has been used in biochemical and physiological studies to investigate the effects of various compounds on the body. It has also been used in the synthesis of various compounds, such as peptides, proteins, and nucleic acids.

Mechanism of Action

Potassium 5-acetylpyrimidine-4-carboxylate has been shown to act as an enzyme inhibitor, blocking the activity of various enzymes involved in metabolic pathways. This inhibition can be used to study the effects of various compounds on metabolic pathways, as well as to identify potential therapeutic agents that can target specific enzymes.
Biochemical and Physiological Effects
potassium 5-acetylpyrimidine-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-tumor effects. Additionally, it has been shown to have protective effects against oxidative stress, as well as to have potential applications in the treatment of diabetes and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Potassium 5-acetylpyrimidine-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it has a wide range of applications and can be used in a variety of different experiments. However, it is important to note that potassium 5-acetylpyrimidine-4-carboxylate can be toxic at high concentrations, and care should be taken when using it in laboratory experiments.

Future Directions

The future directions of potassium 5-acetylpyrimidine-4-carboxylate research are numerous. It is likely that potassium 5-acetylpyrimidine-4-carboxylate will continue to be used in drug discovery studies, as well as in biochemical and physiological studies. Additionally, it is possible that it will be used in the synthesis of new compounds, such as peptides, proteins, and nucleic acids. Finally, it is possible that potassium 5-acetylpyrimidine-4-carboxylate will be used in the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

Potassium 5-acetylpyrimidine-4-carboxylate can be synthesized through a variety of methods, such as the reaction of potassium acetate and pyrimidine-4-carboxylic acid in aqueous solution. Alternatively, it can be synthesized through the reaction of potassium hydroxide and pyrimidine-4-carboxylic acid in an organic solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 5-acetylpyrimidine-4-carboxylate involves the reaction of 5-acetylpyrimidine-4-carboxylic acid with potassium hydroxide.", "Starting Materials": [ "5-acetylpyrimidine-4-carboxylic acid", "Potassium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve 5-acetylpyrimidine-4-carboxylic acid in methanol.", "Add potassium hydroxide to the solution and stir for 1 hour.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it.", "Recrystallize the product from methanol to obtain potassium 5-acetylpyrimidine-4-carboxylate." ] }

CAS RN

2088283-10-5

Molecular Formula

C7H5KN2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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